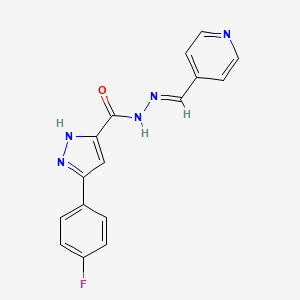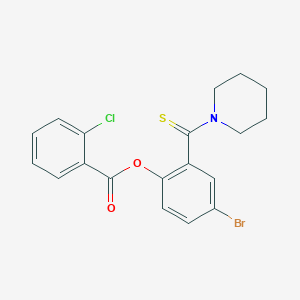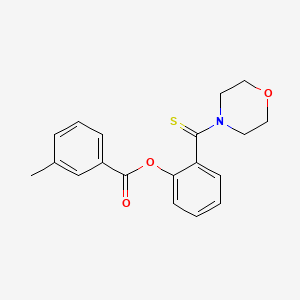![molecular formula C33H31N3O4 B11657289 N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11657289.png)
N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroquinoline core, a nitro group, and a phenylbenzamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the propylphenylcarbonyl group, and the attachment of the nitro-phenylbenzamide moiety. Common synthetic routes may involve:
Formation of Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Propylphenylcarbonyl Group: This step may involve Friedel-Crafts acylation, where the tetrahydroquinoline reacts with a propylphenylcarbonyl chloride in the presence of a Lewis acid catalyst.
Attachment of Nitro-Phenylbenzamide Moiety: This can be accomplished through a nucleophilic substitution reaction, where the intermediate product reacts with a nitro-phenylbenzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-methyl-1-[(4-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide
- N-{2-methyl-1-[(4-ethylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide
- N-{2-methyl-1-[(4-butylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide
Uniqueness
N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H31N3O4 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[2-methyl-1-(4-propylbenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C33H31N3O4/c1-3-9-24-14-16-25(17-15-24)32(37)34-23(2)22-31(29-12-7-8-13-30(29)34)35(27-10-5-4-6-11-27)33(38)26-18-20-28(21-19-26)36(39)40/h4-8,10-21,23,31H,3,9,22H2,1-2H3 |
InChI Key |
MFBUCWOJBYTUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11657210.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11657216.png)


![N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide](/img/structure/B11657226.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11657227.png)

![N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11657235.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657244.png)

![N,N-Dibenzyl-2-[N-(4-methylphenyl)4-fluorobenzenesulfonamido]acetamide](/img/structure/B11657251.png)
![Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B11657272.png)
![Diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11657275.png)
![5-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657279.png)
